molecular formula C20H21N3O2S B2834995 2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide CAS No. 851131-88-9

2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide

Cat. No. B2834995
CAS RN: 851131-88-9
M. Wt: 367.47
InChI Key: AMWJOHFZGHDYIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole derivatives, like the one you mentioned, are a class of compounds that have been widely studied due to their broad range of chemical and biological properties . They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a sulfanyl group attached to the imidazole ring and an acetamide group attached to the sulfanyl group.

Scientific Research Applications

Reactivity and Synthesis

The reactivity and synthesis of imidazole derivatives, closely related to the chemical , have been extensively studied. Research by Hossain et al. (2018) explored the reactivity of newly synthesized imidazole derivatives through a combination of experimental and computational methods, including spectroscopic characterization and density functional theory (DFT) calculations. These studies shed light on the molecular orbital theory, molecular electrostatic potential, and other local reactivity properties, contributing to our understanding of how such compounds can be synthesized and manipulated for various applications (Hossain et al., 2018).

Molecular Interactions and Structural Analysis

Research into imidazole-based compounds also delves into their structural characteristics and potential interactions with biological molecules. Nath and Baruah (2012) characterized the structure of imidazole-containing bisphenol and its salts through crystallography, revealing intricate hydrogen bonding and weak interactions that contribute to their stability and potential functional applications (Nath & Baruah, 2012).

Enzyme Inhibition Studies

Another study by Rehman et al. (2013) synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their inhibitory activity against enzymes like acetylcholinesterase, showcasing the potential therapeutic applications of such compounds in the treatment of conditions influenced by enzyme activity (Rehman et al., 2013).

Photochromism and Material Science

Imidazole derivatives have also found applications in material science, as demonstrated by Bai et al. (2010), who synthesized imidazoles exhibiting photochromism. These compounds change color upon irradiation with light, a property that can be harnessed in developing smart materials and optical storage devices (Bai et al., 2010).

Anticancer Activities

Furthermore, the potential of imidazole derivatives in anticancer therapy has been investigated. Duran and Demirayak (2012) synthesized imidazole-thioacetamide derivatives and assessed their anticancer activities against various human tumor cell lines, highlighting the therapeutic promise of these compounds in oncology (Duran & Demirayak, 2012).

Future Directions

Given the wide range of biological activities exhibited by imidazole derivatives, there is significant interest in the development of new drugs based on these compounds . Future research may focus on synthesizing new imidazole derivatives and studying their biological activities.

properties

IUPAC Name

2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14-10-15(2)12-17(11-14)23-9-8-21-20(23)26-13-19(24)22-16-4-6-18(25-3)7-5-16/h4-12H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWJOHFZGHDYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.